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Compound of Interest

N-Phenyl 4-bromo-3-
Compound Name:

methylbenzamide
CAS No.: 1020252-81-6
Cat. No.: B1463524

Get Quote

Executive Summary

In the high-throughput environment of medicinal chemistry, the precise identification of
benzamide scaffolds is critical. N-Phenyl 4-bromo-3-methylbenzamide is a functionalized
biaryl amide intermediate often utilized in the synthesis of kinase inhibitors and receptor
modulators. Its core value lies in the 4-bromo handle, which serves as a regioselective site for
downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-
Hartwig), allowing for rapid library expansion around the benzamide core.

This guide provides the definitive CAS registry data, distinguishes the molecule from its
common structural isomers (the "reverse amide" trap), and outlines a robust, self-validating
synthesis protocol.

Chemical Identity & CAS Verification[1][2][3][4]

The primary challenge in sourcing this compound is the potential for nomenclature ambiguity,
particularly regarding the orientation of the amide bond.
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Core Regqistry Data

Attribute Value

CAS Registry Number 1020252-81-6

IUPAC Name 4-Bromo-3-methyl-N-phenylbenzamide
Molecular Formula C14H12BrNO

Molecular Weight 290.16 g/mol

SMILES CC1=C(C=CC(=C1)C(=0O)NC2=CC=CC=C2)Br
INChl Key DITUUIPFIXYABP-UHFFFAOYSA-N

The "Reverse Amide" Trap (Critical Quality Control)

A common error in procurement and synthesis is confusing the target molecule with its
"reverse" isomer. These two molecules have identical molecular weights and similar polarities
but distinct reactivities.

o Target (CAS 1020252-81-6): The bromine and methyl groups are on the carbonyl (acid) side.

e Isomer (Reverse): N-(4-bromo-3-methylphenyl)benzamide. Here, the substituents are on the
nitrogen (aniline) side.

Diagnostic Check: If your mass spectrometry shows a fragment ion at m/z ~197/199
(bromomethylbenzoyl cation), you have the correct Target. If the major fragment is m/z ~105
(benzoyl cation), you likely have the Reverse Isomer.

Synthetic Pathway & Protocol

The most reliable route to N-Phenyl 4-bromo-3-methylbenzamide avoids expensive coupling
reagents in favor of an acid chloride intermediate, ensuring scalability and high purity.

Reaction Workflow (DOT Visualization)
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Figure 1: Convergent synthesis workflow via acid chloride activation.

Step-by-Step Protocol

Scale: 10.0 mmol basis
 Activation:
o Charge a round-bottom flask with 4-bromo-3-methylbenzoic acid (2.15 g, 10 mmol).
o Add Thionyl Chloride (SOCI2) (5 mL, excess) and 1 drop of DMF (catalyst).
o Reflux for 2 hours until gas evolution (SO2, HCI) ceases.
o Process Check: The solution should turn homogeneous.

o Concentrate in vacuo to remove excess SOCIz. Re-dissolve the residue in dry
Dichloromethane (DCM) (20 mL).

e Coupling:

o In a separate vessel, dissolve Aniline (1.02 g, 11 mmol) and Triethylamine (EtsN) (1.52 g,
15 mmol) in dry DCM (20 mL).

o Cool the aniline solution to 0°C.
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o Add the acid chloride solution dropwise over 15 minutes.

o Allow to warm to Room Temperature (RT) and stir for 4 hours.

e Workup & Purification:

o

Quench with 1M HCI (removes unreacted aniline).

[¢]

Wash organic layer with Sat. NaHCOs (removes unreacted acid) and Brine.

[e]

Dry over MgSOa4 and concentrate.

[e]

Recrystallization: If necessary, recrystallize from Ethanol/Water to yield white needles.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, compare your analytical data against
these predicted standards.

Proton NMR (*H NMR, 400 MHz, DMSO-de)

The spectrum must exhibit specific diagnostic signals. If these are absent, the structure is
incorrect.

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1463524?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Shift o ] ] Diagnostic
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D20 shake.
Ortho to carbonyl
7.90 ppm Doublet (J~2Hz) 1H Ar-H (C2)
& methyl.
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Meta coupling
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protons.
) Distinct methyl
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on acid ring.

Mass Spectrometry (LC-MS)

¢ lonization: ESI+

 Isotope Pattern: The presence of one Bromine atom dictates a 1:1 ratio between the M+H
(290) and M+H+2 (292) peaks.

o Pass Criteria: Two peaks of equal intensity separated by 2 amu.

o Fail Criteria: Single peak at 290 (De-bromination) or incorrect mass.

Applications in Drug Discovery
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This scaffold is not merely an endpoint but a "privileged structure” for further elaboration.

Logical Derivatization Tree

N-Phenyl 4-bromo-3-methylbenzamide

(Core Scaffold)

Suzuki Coupling Buchwald-Hartwig Heck Reaction
(Ar-B(OH)2) (R-NH2) (Alkenes)

Biaryl Amides Aminobenzamides Styryl Benzamides

(Kinase Inhibitors) (Solubility enhancement) (Michael Acceptors)

Click to download full resolution via product page
Figure 2: Divergent synthesis capabilities from the brominated core.

Mechanistic Relevance

The 3-methyl group forces the amide bond out of planarity with the benzoyl ring due to steric
clash (atropisomerism potential in highly substituted analogs), which can improve selectivity in
kinase binding pockets (e.g., p38 MAP kinase or B-Raf) by filling hydrophobic sub-pockets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. N-Phenyl 4-bromo-3-methylbenzamide | 1020252-81-6 [sigmaaldrich.com]
e 2. N-(4-BROMO-PHENYL)-BENZAMIDE | 2879-83-6 [chemicalbook.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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